molecular formula C15H14BrN3O B5660976 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine

1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine

Cat. No. B5660976
M. Wt: 332.19 g/mol
InChI Key: XMGVNMQMKMEHSP-UHFFFAOYSA-N
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Description

1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine belongs to the class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds. This particular compound has drawn interest due to its potential applications in various fields of chemistry and biology. Its synthesis and properties are pivotal in understanding its utility and functionality in different chemical and biological contexts.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine, often involves the reaction of o-bromophenyl isocyanide with primary amines under catalysis. A notable method reported by Lygin and Meijere (2009) demonstrates the synthesis of 1-substituted benzimidazoles through CuI catalysis, yielding moderate to good yields (Lygin & Meijere, 2009). This method showcases the versatility and efficiency of synthesizing benzimidazole derivatives through catalyzed reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including our compound of interest, is characterized by the presence of a benzimidazole core, which is a fusion of a benzene ring and an imidazole ring. The 4-bromophenoxyethyl group attached to this core significantly influences its physical and chemical properties. Structural analysis often involves spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography, providing insights into the compound's molecular geometry, electronic structure, and intermolecular interactions.

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including nucleophilic substitution, due to the presence of the bromophenoxy group. This functional group can undergo reactions with nucleophiles, leading to the formation of new bonds and derivatives. The reactivity is further influenced by the benzimidazole moiety, which can participate in hydrogen bonding and coordination with metals, as seen in the synthesis of metal complexes (Ngcobo & Ojwach, 2017).

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGVNMQMKMEHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320263
Record name 1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

371924-75-3
Record name 1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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